N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide
Description
Properties
IUPAC Name |
1,1-dioxo-N-(1-phenylethyl)-1,2-benzothiazol-3-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11(12-7-3-2-4-8-12)16-15-13-9-5-6-10-14(13)20(18,19)17-15/h2-11H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAILWTNJGPECKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C2C3=CC=CC=C3S(=O)(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the reaction of 2-aminobenzothiazole with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds.
Scientific Research Applications
N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Features
The table below summarizes key structural and molecular differences between the target compound and its analogues:
Key Observations :
- Substituent Diversity : The target compound’s phenylethyl group contrasts with morpholine (), cyclopentyl (), and cinnamyl () substituents in analogues. These modifications influence solubility, steric bulk, and target binding.
- Core Variations : While most analogues retain the 1,2-benzothiazole 1,1-dioxide core, 2-(1-phenylethyl)-2,3-dihydro-isothiazole 1,1-dioxide () features a reduced dihydro-isothiazole ring, altering electronic properties and conformational flexibility.
Anticancer Activity
- Target Compound: The phenylethyl group may enhance interactions with hydrophobic pockets in cancer-related enzymes or receptors.
- Saccharin Derivatives : N-alkylated saccharin derivatives (e.g., piroxicam) exhibit anti-inflammatory and analgesic effects, while cinnamyl-substituted analogues () show promise as elastase inhibitors .
Antimicrobial Activity
- N-Substituted Analogues : Compounds with electron-withdrawing groups (e.g., chloro, morpholine) demonstrate broad-spectrum antibacterial activity. For example, N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide inhibits Staphylococcus aureus (MIC = 8 µg/mL) .
- 3-Amino Derivatives: 3-(Alkyl/arylamino)benzo[d]isothiazole 1,1-dioxides () show enhanced antibacterial potency due to improved hydrogen-bonding interactions .
Physicochemical Properties
- Thermal Stability : Benzothiazole 1,1-dioxides generally exhibit high thermal stability (>200°C). Saccharin derivatives decompose at ~300°C, while N-alkylated variants (e.g., cyclopentyl) show lower melting points due to reduced crystallinity .
Biological Activity
N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring structure, which is known for its diverse biological activities. The presence of the phenylethyl group enhances its interaction with biological targets. The molecular formula can be represented as CHNOS.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzothiazole moiety is known to exhibit enzyme inhibition and receptor modulation, which may lead to therapeutic effects such as:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Biological Activity Data
Research has demonstrated the compound's efficacy against several cancer cell lines and its potential as an enzyme inhibitor. Below is a summary table of key findings from various studies:
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the compound's anticancer properties, this compound was tested on various cancer cell lines including PC3 and DU145. The results indicated a dose-dependent decrease in cell viability, with PC3 cells showing higher sensitivity compared to DU145 cells .
Case Study 2: Enzyme Inhibition
Another study focused on the compound's potential as an enzyme inhibitor, particularly targeting TNF-alpha converting enzyme (TACE). The findings revealed that the compound effectively inhibited TACE activity at low concentrations, suggesting its utility in inflammatory disease management .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzothiazole derivatives to highlight its unique properties:
| Compound Name | Biological Activity | IC (µM) |
|---|---|---|
| N-{3-[(1,1-DIOXIDO-1,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]PROPYL}BENZAMIDE | Potent Kv1.3 channel inhibitor | Not specified |
| 1,2-BENZOTHIADIAZINE-1,1-DIOXIDE | Antimicrobial and antihypertensive effects | Not specified |
Q & A
Q. Table 1: Crystallographic Data for Representative Derivatives
| Parameter | Value (Example) | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | ||
| Hydrogen bonds | N–H⋯O (2.89 Å), C–H⋯O (3.12 Å) |
How can researchers investigate the structure-activity relationships (SAR) of N-substituted benzothiazine derivatives to enhance pharmacological properties?
Advanced Research Question
Methodological steps :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -Cl, -NO) or donating (-OCH) groups on the phenyl ring to modulate electronic effects.
- Biological assays : Test MAO-B inhibition (IC values) or DNA-binding affinity (via UV-Vis titrations) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with MAO-B or DNA grooves. For example, Berryman et al. (1998) identified critical hydrophobic interactions with endothelin receptors using this approach .
What methodologies are recommended for analyzing contradictory data on the biological activities of benzothiazine 1,1-dioxide derivatives across different studies?
Advanced Research Question
Contradictions (e.g., MAO inhibition vs. anti-inflammatory activity) can arise from assay conditions or target selectivity. Resolution strategies:
- Standardized protocols : Use identical enzyme sources (e.g., recombinant human MAO-B) and buffer systems (pH 7.4 PBS).
- Dose-response curves : Compare IC values across studies to identify potency trends.
- Off-target screening : Employ kinase or GPCR panels to assess selectivity .
What are the key considerations in designing solubility and stability studies for benzothiazine derivatives under physiological conditions?
Basic Research Question
- pH-dependent solubility : Measure solubility in buffers mimicking gastric (pH 1.2) and intestinal (pH 6.8) environments.
- Degradation kinetics : Use HPLC to monitor stability at 37°C over 24–72 hours. Acidic conditions often hydrolyze sulfone groups, reducing stability .
How can molecular docking simulations be applied to predict the binding affinity of this compound with target enzymes like monoamine oxidase?
Advanced Research Question
Workflow :
Protein preparation : Retrieve MAO-B crystal structure (PDB ID: 2V5Z) and remove water/ligands.
Ligand optimization : Generate 3D conformers of the compound using Open Babel.
Docking parameters : Set grid size to cover the active site (x=15 Å, y=15 Å, z=15 Å) and run 50 genetic algorithm iterations.
Validation : Compare predicted binding energies with experimental IC values from Saddique et al. (2018) .
What analytical techniques are critical for assessing the purity of synthesized benzothiazine derivatives, and how should impurity profiles be documented?
Basic Research Question
- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (>99% purity threshold).
- Melting point : Document range (e.g., 438–440 K) and compare with literature .
- Elemental analysis : Report %C, %H, %N within ±0.4% of theoretical values.
What experimental strategies can elucidate the mechanism of action of benzothiazine derivatives in DNA interaction studies?
Advanced Research Question
- Spectroscopic methods :
- UV-Vis : Monitor hypochromicity at 260 nm to assess intercalation.
- Fluorescence quenching : Titrate ethidium bromide-DNA complexes with the compound to calculate binding constants .
- Gel electrophoresis : Evaluate DNA cleavage via agarose gel migration patterns.
- Molecular dynamics : Simulate 100 ns trajectories to analyze DNA minor groove binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
